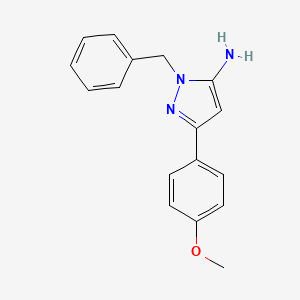

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-benzyl-5-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-21-15-9-7-14(8-10-15)16-11-17(18)20(19-16)12-13-5-3-2-4-6-13/h2-11H,12,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNRATRZHPKWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

- The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- The hydrazone then undergoes intramolecular cyclization via nucleophilic attack on the nitrile carbon, leading to the formation of the pyrazole ring.

- Subsequent proton transfers and tautomerizations furnish the 5-aminopyrazole derivatives.

Application to Target Compound:

- Starting with a suitable β-ketonitrile bearing the 4-methoxyphenyl group, reaction with benzylhydrazine yields the pyrazole core with the benzyl substituent at N-1.

- Functionalization at the 3-position with a 4-methoxyphenyl group can be achieved through substitution on the precursor or via subsequent coupling reactions.

Research Findings:

- This method has been successfully used to synthesize various 5-aminopyrazoles with high efficiency, often with yields exceeding 60%.

- The process is adaptable to different substituents, including aromatic, heteroaromatic, and alkyl groups, making it suitable for synthesizing the target compound.

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

Another prominent route involves the cyclocondensation of α,β-unsaturated ketones, such as chalcones or related enones, with hydrazines.

Procedure:

- Synthesis of α,β-unsaturated ketones containing the 4-methoxyphenyl group at the appropriate position.

- Heating these compounds with hydrazine hydrate in acetic acid or ethanol facilitates cyclization to form pyrazoline intermediates.

- Oxidation or aromatization of pyrazolines yields the pyrazole ring with amino functionality at position 5.

Application:

- For the target molecule, the synthesis begins with the preparation of a chalcone derivative bearing the 4-methoxyphenyl group.

- Cyclization with hydrazine provides the pyrazoline, which upon oxidation yields the amino-pyrazole.

Research Data:

- This method is advantageous for introducing specific substituents at the 4-position and allows for subsequent functionalization at N-1 via benzylation or other alkylation techniques.

Use of Ester and Acetylene Derivatives in Cyclization Reactions

Recent advancements have explored the use of esters and alkynone derivatives in pyrazole synthesis, which can be adapted for the target compound.

Methodology:

- Alkynone derivatives, such as phenyl- or methoxyphenyl-substituted alkynones, are treated with potassium tert-butoxide in THF.

- The reaction involves nucleophilic attack and cyclization to form pyrazoles with various substituents.

- The benzyl group at N-1 can be introduced via alkylation of the pyrazole ring post-cyclization.

Research Findings:

- This approach offers high regioselectivity and yields, often exceeding 50%, and allows for the incorporation of diverse aromatic groups.

Multistep Synthesis Involving Aromatic Hydrazines and Aromatic Ketones

A comprehensive approach involves multiple steps:

- Synthesis of substituted hydrazines (e.g., benzylhydrazine).

- Condensation with aromatic ketones bearing the 4-methoxyphenyl group.

- Cyclization and subsequent functionalization at N-1 with benzyl groups.

Research Data:

- This multistep route provides flexibility in substituent variation and has been reported to afford high purity products suitable for biological testing.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine Condensation with β-Ketonitriles | β-Ketonitriles with aromatic groups | Nucleophilic attack, cyclization | 60-75% | Versatile, high yield, broad scope | Requires synthesis of nitrile intermediates |

| Cyclocondensation of α,β-Unsaturated Ketones | Chalcones, enones | Cyclization with hydrazine | 50-70% | Good for aromatic substitutions | Multi-step synthesis of chalcones |

| Alkynone Cyclization with Base | Alkynone derivatives | Nucleophilic attack, ring closure | 55-65% | Regioselective, adaptable | Requires synthesis of alkynone precursors |

| Multistep Aromatic Hydrazine Path | Aromatic ketones + benzylhydrazine | Condensation, cyclization, alkylation | 50-68% | Flexible substitution pattern | Longer synthesis route |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is an intriguing molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C17H18N4O

- Molecular Weight : 294.36 g/mol

- IUPAC Name : this compound

This compound features a pyrazole ring substituted with a benzyl group and a methoxyphenyl group, contributing to its unique properties.

Medicinal Chemistry

This compound has been studied for its potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including this compound, demonstrating significant COX inhibition. The compound showed IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. Its ability to induce apoptosis in cancer cell lines has been documented.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12 | Inhibition of cell proliferation and migration |

| HeLa (Cervical) | 10 | Modulation of cell cycle regulators |

In vitro studies published in Cancer Letters indicated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study conducted on rodent models of Parkinson's disease demonstrated that administration of this compound led to a reduction in neuroinflammation and improved motor function. The results were published in Neuroscience Letters, where authors noted significant decreases in oxidative stress markers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Research published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-5-amine derivatives exhibit diverse biological activities depending on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives

Key Observations

Substituent Effects on Bioactivity The 3-(4-methoxyphenyl) group (e.g., in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) correlates with anticancer activity (IC₅₀: 16.6–19.3 µg/mL against MCF-7 cells) . Fluorine substitution (e.g., 3-(4-fluorophenyl)) enhances electronegativity, improving binding to serine proteases in thrombin inhibitors .

Synthetic Efficiency

- tert-Butyl-substituted analogs achieve high yields (80–87%) via straightforward condensation , whereas microwave-assisted synthesis of imidazolyl derivatives improves reaction efficiency (81–92% yield in 15–25 minutes) .

Thiophene or benzyloxy substitutions (e.g., 5-[4-(Benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-3-amine) introduce heteroatoms or extended aromatic systems, influencing solubility and target selectivity .

Electronic and Lipophilic Properties The 4-methoxyphenyl group enhances electron-donating capacity, which may stabilize charge-transfer interactions in enzyme binding pockets .

Critical Analysis of Substituent Impact

- 1-Position : Benzyl and methyl groups are common. Benzyl derivatives (e.g., 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine) exhibit higher molecular weights and lipophilicity, favoring membrane permeability .

- 3-Position: Methoxyphenyl and fluorophenyl substituents optimize electronic interactions, while tert-butyl groups prioritize steric effects.

Biological Activity

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound belongs to the pyrazole class of compounds, which are known for their pharmacological properties. The presence of the methoxy group and the benzyl moiety enhances its potential as a bioactive compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses.

- Receptor Modulation : It may also modulate receptor activity, influencing pathways such as NF-κB, which plays a significant role in inflammation and immune response.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.50 |

| Liver Cancer | HepG2 | 26.00 |

| Lung Cancer | A549 | 49.85 |

| Colorectal Cancer | HCT116 | 42.30 |

These findings suggest that compounds with a pyrazole scaffold can inhibit the growth of several cancer cell types effectively .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

Additionally, this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Efficacy : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound showed significant inhibition of cell proliferation, with an IC50 value indicating potent anticancer activity .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers, demonstrating its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step condensation reactions. A key approach involves reacting barbituric acids with 1H-pyrazol-5-amines and aldehydes under solvent-free conditions to form pyrazolo-pyrimidine-dione derivatives . Microwave-assisted methods are also employed to accelerate reactions, such as the condensation of 3-aryl-1-phenyl-1H-pyrazol-5-amine derivatives with aryl aldehydes, yielding high-purity products . For functionalization, Suzuki-Miyaura cross-coupling reactions are used to introduce substituents to the pyrazole core, as demonstrated in the synthesis of cannabinoid receptor ligands .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles, as seen in studies of analogous pyrazole derivatives (e.g., triclinic crystal system with space group P1, a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) . Refinement using SHELXL software ensures accurate modeling of thermal displacement parameters and hydrogen bonding networks .

Q. What spectroscopic techniques validate the compound’s purity and identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) confirms proton environments and carbon frameworks. For example, pyrazole NH protons resonate near δ 12.75 ppm in DMSO-d6 . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., retention time tR = 3.98 min) ensures purity ≥95% .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization involves solvent selection, catalyst screening, and reaction time control. For instance, iodination using N-iodosuccinimide (NIS) in DMF achieves >90% conversion for pyrazolo[1,5-a]pyrimidine intermediates . Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >85% . Kinetic studies using density functional theory (DFT) can predict activation barriers for key steps, such as cyclization or cross-coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Use standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity testing).

- Validate structure-activity relationships (SAR) by synthesizing analogs with systematic substituent changes (e.g., replacing 4-methoxyphenyl with fluorophenyl groups) .

- Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) .

Q. How can computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-donating methoxy group lowers the LUMO energy, enhancing electrophilic substitution at the pyrazole C3 position . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cannabinoid receptors, guiding SAR-driven design .

Q. What crystallographic challenges arise in resolving disordered structures?

Disorder in aromatic substituents (e.g., benzyl or methoxyphenyl groups) complicates electron density maps. Strategies include:

- Cooling crystals to 173 K to reduce thermal motion .

- Using SHELXL’s PART instruction to model alternative conformers .

- Applying restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

- Core retention : Keep the 1-benzyl-3-(4-methoxyphenyl) scaffold constant while varying substituents at the 5-amine position .

- Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., F, Cl) or methyl groups to modulate lipophilicity .

- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.